![molecular formula C12H10O2 B14367267 Prop-2-yn-1-yl cinnamate CAS No. 91368-35-3](/img/structure/B14367267.png)
Prop-2-yn-1-yl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a prop-2-yn-1-yl group attached to the cinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Prop-2-yn-1-yl cinnamate can be synthesized through the esterification of cinnamic acid with prop-2-yn-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Prop-2-yn-1-yl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cinnamic aldehyde or cinnamic acid derivatives.
Reduction: Formation of prop-2-en-1-yl cinnamate or prop-1-yl cinnamate.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl cinnamate is a chemical compound with the molecular formula C12H10O2 . Research into cinnamic acid derivatives reveals a spectrum of applications, particularly in the pharmaceutical and cosmetic industries, due to their UV protection, antioxidant, and antimicrobial properties . Studies also explore the role of cinnamic acid derivatives in skin conditioning, hair conditioning, and as agents for skin lightening and anti-aging .
Scientific Research Applications
Synthesis and Chemical Reactions
this compound is a precursor in synthesizing complex molecules. Taylor successfully synthesized Type 1 and Type 2 lactones from 3-phenylthis compound using toluene as a solvent . It can undergo base-free Csp-chalcogen bond formation through cross-coupling reactions with diorganyl dichalcogenides, using DMSO as a solvent at room temperature and open-to-air conditions .
Antimelanoma Agents
Cinnamic acid derivatives, including cinnamides and bis cinnamates, have shown potential in treating melanoma . For instance, a bis cinnamate derivative reduced melanoma cell viability, induced cell cycle arrest, and decreased migration, invasion, and colony formation of melanoma cells .
Pharmaceutical Applications
Some derivatives exhibit in vitro activity against glioblastoma cancer cells, suggesting their potential use in developing new therapeutic agents . Additionally, novel 2-(1H-indol-3-yl)ethan-1-amine derivatives, based on 3-(2-Aminoethyl)-1H-indol-5-yl cinnamate, are being explored as NRF2 inducers with complementary activities .
Data Table: Cinnamic Acid Derivatives and Their Applications
Case Studies
Antimelanoma Activity of Bis Cinnamate
In a study, a bis cinnamate derivative significantly reduced colony formation in melanoma cells, with reductions of 26.5% at 12.5 µM, 41.6% at 25.0 µM, and 53.3% at 50.0 µM compared to vehicle-treated cells . This is attributed to the compound's impact on cell proliferation, mobility, and invasion .
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl cinnamate involves its interaction with various molecular targets. The compound can disrupt cellular membranes, leading to increased permeability and cell death. It can also interact with nucleic acids and proteins, causing damage and inhibiting cellular functions. Additionally, the compound can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
- Prop-2-yn-1-yl carbamate
- Prop-2-yn-1-yl glycinate
- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
Comparison: Prop-2-yn-1-yl cinnamate is unique due to its cinnamate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in oxidation and substitution reactions. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of significant interest in scientific research .
Properties
CAS No. |
91368-35-3 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
prop-2-ynyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H10O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h1,3-9H,10H2 |
InChI Key |
UVYBFDOXEHFEBA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.